3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea
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Overview
Description
3,3-Dimethyl-1-[3-(methylsulfanyl)propyl]urea is an organic compound with a unique structure that includes a urea moiety and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea typically involves the reaction of 3-(methylsulfanyl)propylamine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[3-(methylsulfanyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the urea group.
Substitution: Nucleophiles like thiolates or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
3,3-Dimethyl-1-[3-(methylsulfanyl)propyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The methylsulfanyl group can also interact with specific receptors or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-[3-(methylsulfanyl)propyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
3,3-Dimethyl-1-[3-(methylsulfanyl)propyl]carbamate: Contains a carbamate group instead of urea.
3,3-Dimethyl-1-[3-(methylsulfanyl)propyl]amine: Lacks the urea group, consisting only of the amine and methylsulfanyl functionalities.
Uniqueness
3,3-Dimethyl-1-[3-(methylsulfanyl)propyl]urea is unique due to the presence of both the urea and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1603370-14-4 |
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Molecular Formula |
C7H16N2OS |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
1,1-dimethyl-3-(3-methylsulfanylpropyl)urea |
InChI |
InChI=1S/C7H16N2OS/c1-9(2)7(10)8-5-4-6-11-3/h4-6H2,1-3H3,(H,8,10) |
InChI Key |
DVECRBHJVMXATJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCCCSC |
Purity |
95 |
Origin of Product |
United States |
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